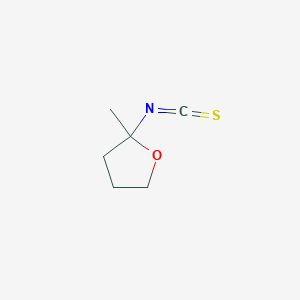![molecular formula C36H56S2Sn2 B13138099 (5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound features a benzothiolo structure, which is a fused ring system containing sulfur atoms, and is further modified with octyl and trimethylstannyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane typically involves multiple steps, starting with the preparation of the benzothiolo core This core can be synthesized through a series of cyclization reactions involving sulfur-containing precursors
The trimethylstannyl groups are introduced via stannylation reactions, which involve the reaction of the benzothiolo core with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors could be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiolo core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms or the tin atoms.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the trimethylstannyl groups.
科学的研究の応用
Chemistry
In chemistry, (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane can be used as a precursor for the synthesis of more complex organotin compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.
Biology and Medicine
In biology and medicine, organotin compounds have been studied for their potential use as antifungal and anticancer agents. The presence of tin atoms can enhance the biological activity of these compounds, making them promising candidates for drug development.
Industry
In industry, this compound could be used in the production of specialized polymers or as a catalyst in various chemical reactions. Its unique structure and reactivity make it a versatile compound for a range of industrial applications.
作用機序
The mechanism of action of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane involves its interaction with molecular targets through its organotin moieties. These moieties can bind to biological macromolecules, such as proteins or DNA, disrupting their normal function. The benzothiolo core can also interact with cellular components, potentially leading to oxidative stress or other cellular responses.
類似化合物との比較
Similar Compounds
- (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane : This compound is unique due to its specific combination of benzothiolo core and organotin groups.
- Other Organotin Compounds : Compounds such as tributyltin chloride or triphenyltin hydroxide share the presence of tin atoms but differ in their organic substituents and overall structure.
Uniqueness
The uniqueness of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane lies in its specific combination of structural features, which confer distinct chemical and biological properties
特性
分子式 |
C36H56S2Sn2 |
|---|---|
分子量 |
790.4 g/mol |
IUPAC名 |
(5,10-dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane |
InChI |
InChI=1S/C30H38S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-23-21-27-28(29-25(23)17-19-31-29)22-24(26-18-20-32-30(26)27)16-14-12-10-8-6-4-2;;;;;;;;/h17-18,21-22H,3-16H2,1-2H3;6*1H3;; |
InChIキー |
NPACXEOWVMRJTI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCCCC)C4=C1C=C(S4)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


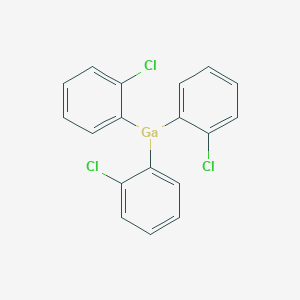
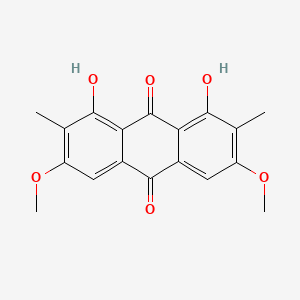

![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
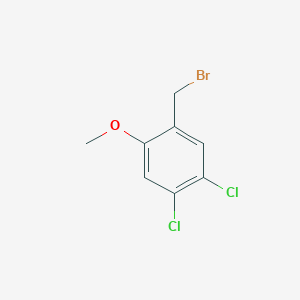
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
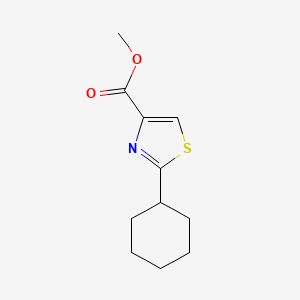
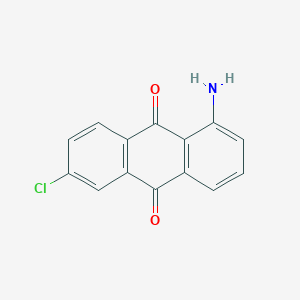


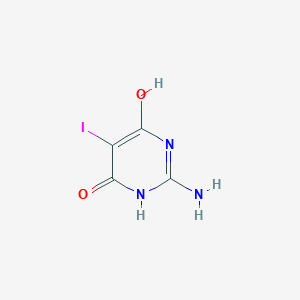

![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
